4-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
4-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The compound’s structure consists of a thiadiazole ring substituted with a 4-chlorophenyl group and a 4-methyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 4-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . This green synthesis approach is advantageous due to its rapid reaction time, mild conditions, and high yield.
Industrial production methods often utilize heterogeneous catalysts such as vanadium oxide loaded on fluorapatite. This catalyst facilitates the synthesis of thiadiazolo derivatives with high efficiency and eco-friendliness .
Chemical Reactions Analysis
4-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The C-5 atom of the thiadiazole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired product.
Common reagents used in these reactions include aromatic aldehydes, ethyl acetoacetate, and various derivatives of thiadiazoles. The major products formed from these reactions are often other thiadiazole derivatives with potential biological activities .
Scientific Research Applications
4-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as glycolate oxidase by binding to their active sites, thereby affecting their catalytic activity . This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
4-Chlorophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be compared with other thiadiazole derivatives such as:
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Similar in structure but lacks the 4-chlorophenyl group, which may affect its biological activity.
5-(4-Chlorophenyl)-1,2,3-thiadiazole-4-carboxylate: Similar but with different substitution patterns, leading to variations in chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7ClN2O2S |
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Molecular Weight |
254.69 g/mol |
IUPAC Name |
(4-chlorophenyl) 4-methylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2S/c1-6-9(16-13-12-6)10(14)15-8-4-2-7(11)3-5-8/h2-5H,1H3 |
InChI Key |
ZHWCNOCTAKKMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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